Methyl 5-methylselenophene-2-carboxylate
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Overview
Description
Methyl 5-methylselenophene-2-carboxylate is an organoselenium compound with the molecular formula C7H8O2Se and a molecular weight of 203.1 g/mol This compound is a derivative of selenophene, a five-membered heterocyclic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylselenophene-2-carboxylate typically involves the reaction of 5-methylselenophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylselenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or iodine (I2) can be used under mild conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated selenophene derivatives.
Scientific Research Applications
Methyl 5-methylselenophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium.
Medicine: There is interest in its potential anticancer properties, as selenium compounds have been shown to exhibit anticancer activity.
Industry: It may be used in the development of novel materials with unique electronic properties
Mechanism of Action
The mechanism of action of Methyl 5-methylselenophene-2-carboxylate is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to the modulation of oxidative stress pathways and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Thiophene derivatives: These compounds have a sulfur atom instead of selenium and exhibit different chemical reactivity and biological activity.
Furan derivatives: These compounds contain an oxygen atom in the ring and are known for their aromaticity and reactivity.
Indole derivatives: These compounds have a nitrogen atom in the ring and are widely studied for their biological activities.
Uniqueness: Methyl 5-methylselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for further research .
Properties
Molecular Formula |
C7H8O2Se |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
methyl 5-methylselenophene-2-carboxylate |
InChI |
InChI=1S/C7H8O2Se/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 |
InChI Key |
DCFCSZGXBCTKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C([Se]1)C(=O)OC |
Origin of Product |
United States |
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